molecular formula C7H10O4 B1352631 Dimethyl trans-1,2-cyclopropanedicarboxylate CAS No. 826-35-7

Dimethyl trans-1,2-cyclopropanedicarboxylate

Cat. No. B1352631
CAS RN: 826-35-7
M. Wt: 158.15 g/mol
InChI Key: JBVOSZYUSFDYIN-RFZPGFLSSA-N
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Description

Dimethyl trans-1,2-cyclopropanedicarboxylate (chemical formula: C7H10O4) is a compound with intriguing properties. It is also known by several synonyms, including 826-35-7 , DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE , and dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate . This molecule features a cyclopropane ring with two carboxylate groups attached.


Synthesis Analysis

The synthesis of Dimethyl trans-1,2-cyclopropanedicarboxylate involves the esterification of cyclopropane-1,2-dicarboxylic acid with methanol. The reaction proceeds under suitable acidic or basic conditions, resulting in the formation of the dimethyl ester. The synthetic route typically follows established esterification protocols .

Scientific Research Applications

Catalytic Cyclopropanation

DTCD has been synthesized through the catalytic cyclopropanation of dimethyl fumarate and maleate using gem-dihalides in the presence of cobalt (Co) or nickel (Ni) complexes and zinc. This method yields cyclopropanes efficiently, with the cobalt catalyst system showing a decrease in yield with an increase in the substituents of gem-dibromides, whereas the nickel catalyst system's yield does not vary appreciably (Kanai, Nishiguchi, & Matsuda, 1983).

Chiral Cyclopropanedicarboxylic Acids Synthesis

The synthesis of chiral cyclopropanedicarboxylic acids, including DTCD, has been achieved by reacting dimethyl fumarate with gem-dihalides catalyzed by cobalt (0) and nickel (0) complexes under ultrasonic waves, improving both the chemical and optical yields (Tan Zhi, 1993).

Reductive Cleavage and Cyclization Studies

DTCD has been subjected to reductive cleavage studies, providing insights into the cyclization reactions and the formation of dimethyl isopropenylsuccinate as a by-product under certain conditions (Delbaere & Whitham, 1974).

NMR Spectral Analysis

DTCD has been utilized in the study of complex high-resolution NMR spectra through the superoperator direct method, showcasing its application in analytical chemistry (Cohen & Emerson, 1971).

Insecticidal Synthon Preparation

An oxidative coupling reaction involving the bis enolate derived from dimethyl β,β-dimethylglutarate with silver chloride has produced DTCD as a versatile synthon for preparing the acid component of cis-pyrethroids, highlighting its application in the synthesis of insecticidal compounds (Babler & Haack, 1983).

Molecular Dynamics Simulations

DTCD has been included in computer simulations to study the molecular dynamics of optically active molecules, demonstrating its relevance in theoretical and computational chemistry (Evans, 1983).

properties

IUPAC Name

dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVOSZYUSFDYIN-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423928
Record name Dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl trans-1,2-cyclopropanedicarboxylate

CAS RN

826-35-7
Record name Dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl trans-1,2-cyclopropanedicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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